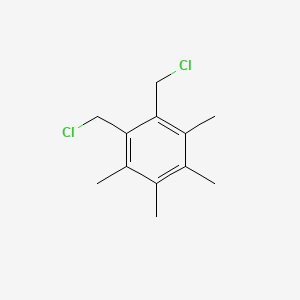

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene

描述

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene (CAS 29002-55-9) is a chlorinated aromatic compound characterized by two chloromethyl (-CH₂Cl) groups at the 1,2-positions and four methyl (-CH₃) groups at the 3,4,5,6-positions on the benzene ring. Its molecular formula is C₁₂H₁₄Cl₂, with a molecular weight of 217.15 g/mol. The compound is typically stored at room temperature and transported under standard conditions .

属性

IUPAC Name |

1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2/c1-7-8(2)10(4)12(6-14)11(5-13)9(7)3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFQJTNKSNWMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)CCl)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308092 | |

| Record name | 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29002-55-9 | |

| Record name | NSC202040 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chloromethylation Reaction

Method Description:

Chloromethylation involves the reaction of tetramethylbenzene with paraformaldehyde and hydrochloric acid under controlled conditions.

-

- Tetramethylbenzene (1,2,3,4-tetramethylbenzene)

- Paraformaldehyde

- Concentrated hydrochloric acid

Procedure:

A typical reaction involves mixing tetramethylbenzene (approximately 26.8 g or 0.2 mol), paraformaldehyde (18 g or 0.6 mol), and concentrated hydrochloric acid (125 mL). The mixture is refluxed for about 10 hours while stirring continuously. After cooling, the solid precipitate is filtered and washed to obtain the desired product.Yield:

This method typically results in a yield of around 60% with a melting point range of 140–142 °C.

Phase-Transfer Catalysis Method

Method Description:

This method employs phase-transfer catalysis to enhance the chloromethylation process.

-

- Tetramethylbenzene

- Paraformaldehyde

- Tetrabutylammonium bromide (as a phase-transfer catalyst)

- Sodium hydroxide

Procedure:

The reactants are mixed in an aqueous sodium hydroxide solution with DMSO under vigorous stirring at elevated temperatures for an extended period (up to 24 hours). The products are isolated by precipitation in methanol.Yield:

This method provides good yields but may require careful optimization of reaction conditions to maximize efficiency.

Alternative Synthesis via Electrochemical Methods

Method Description:

Electrochemical methods can also be utilized for the synthesis of chloromethylated compounds from tetramethylbenzene derivatives.

-

- Tetramethylbenzene derivatives

- Electrolytic solution

Procedure:

The electrochemical setup allows for the direct chloromethylation of aromatic compounds under controlled current conditions. This method often results in high selectivity for the desired chloromethylation products.Yield:

Yields can vary significantly based on the specific conditions used but are generally competitive with traditional methods.

The following table summarizes key aspects of the different preparation methods for synthesizing 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene:

| Method | Reactants | Conditions | Yield (%) | Notable Features |

|---|---|---|---|---|

| Chloromethylation | Tetramethylbenzene, paraformaldehyde | Reflux at ~120 °C | ~60 | Simple procedure |

| Phase-Transfer Catalysis | Tetramethylbenzene, paraformaldehyde | Aqueous NaOH + DMSO | Good | Enhanced efficiency |

| Electrochemical Method | Tetramethylbenzene derivatives | Controlled electrolysis | Variable | High selectivity |

The preparation of this compound can be effectively achieved through various methods including traditional chloromethylation techniques and modern phase-transfer catalysis or electrochemical approaches. Each method has its advantages and limitations regarding yield and complexity. Further research into optimizing these processes could enhance the efficiency and applicability of this compound in various chemical contexts.

化学反应分析

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

-

Intermediate in Organic Synthesis :

- 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene serves as a key intermediate in the synthesis of more complex organic molecules. The chloromethyl groups can undergo nucleophilic substitution reactions, facilitating the formation of various derivatives that are useful in pharmaceuticals and agrochemicals .

- Synthesis of Biologically Active Compounds :

Materials Science

- Crosslinking Agent :

- Production of Resins and Polymers :

Case Study 1: Synthesis of Drug Intermediates

In a study focusing on the synthesis of pharmaceutical compounds, researchers utilized this compound to create intermediates for anti-cancer drugs. The chloromethyl groups were substituted with various nucleophiles to yield compounds with significant cytotoxic properties against cancer cell lines.

Case Study 2: Polymer Development

Another research effort explored the use of this compound as a crosslinking agent in the development of thermosetting polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to non-crosslinked counterparts. This application highlights its potential for enhancing material performance in high-temperature applications.

作用机制

The mechanism by which 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene exerts its effects involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

相似化合物的比较

Comparison :

- The bromine substituents in this compound result in higher molecular weight (292.01 g/mol) and density compared to the chloromethyl derivative.

- Reduced vapor pressure suggests greater environmental persistence, which may impact toxicity profiles .

1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene (CAS 13719-82-9)

- Molecular Formula : C₈H₄Br₂F₄

- Key Properties :

- Molecular Weight: 335.92 g/mol

- Structural Features: Fluorine atoms at the 3,4,5,6-positions create strong electron-withdrawing effects, altering electronic properties.

Comparison :

- Fluorine substitution enhances thermal stability and resistance to oxidation compared to methyl groups in the target compound.

- The bromomethyl groups may exhibit lower reactivity in alkylation reactions due to steric hindrance from fluorine atoms .

1,2-Bis(chloromethyl)benzene Derivatives

- Example : Bis(chloromethyl) ether (CAS 542-88-1)

- Molecular Formula : C₂H₄Cl₂O

- Key Properties :

- High toxicity (classified as carcinogenic) due to its ability to form reactive intermediates.

Comparison :

- The absence of methyl groups in bis(chloromethyl) ether results in significantly higher volatility (boiling point ~106°C) and acute toxicity compared to 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene.

- Methyl groups in the latter compound likely reduce volatility and bioactivity, enhancing handling safety .

Physicochemical and Electronic Property Analysis

Substituent Effects on Reactivity

| Compound | Substituents | Reactivity Trend |

|---|---|---|

| This compound | -CH₂Cl, -CH₃ | Moderate reactivity in SN2 reactions |

| 1,2-Dibromo-3,4,5,6-tetramethylbenzene | -Br, -CH₃ | Slower reactions due to weaker leaving group (Br⁻) |

| 1,2-Bis(bromomethyl)-3,4,5,6-tetrafluorobenzene | -CH₂Br, -F | Low reactivity (steric and electronic hindrance) |

Thermal and Electronic Properties

- Electron-Donating vs. Withdrawing Groups: Methyl groups in this compound donate electrons, stabilizing the aromatic ring. Fluorine atoms in the tetrafluoro derivative withdraw electrons, increasing ring electrophilicity but reducing solubility in nonpolar solvents .

生物活性

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of organochlorine chemicals known for their diverse applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure

The chemical structure of this compound features a benzene ring with two chloromethyl groups and four methyl substituents. This unique arrangement contributes to its chemical reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds can exhibit significant antimicrobial properties. A study highlighted the potential of compounds like this compound in inhibiting bacterial growth. The presence of chlorine atoms in the structure enhances the compound's ability to interact with microbial cell membranes, leading to increased permeability and ultimately cell death.

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results suggest that this compound can induce apoptosis in certain cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.

Enzyme Inhibition

Studies have also explored the inhibitory effects of this compound on specific enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases where AChE activity is disrupted.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study 1: Antimicrobial Activity

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests that the compound has potential as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Research

A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment at concentrations ranging from 10 to 100 µM.

常见问题

Basic: What are the recommended methods for synthesizing and purifying 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or halogenation of tetramethylbenzene derivatives. For purification, recrystallization using non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane) and confirm purity using melting point analysis (compare to literature values) and HPLC (≥95% purity threshold) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Combine spectroscopic and computational techniques:

- NMR : Analyze , , and DEPT-135 spectra to confirm substitution patterns and chloromethyl group positions.

- X-ray crystallography : Resolve crystal packing and steric effects of tetramethyl groups.

- DFT calculations : Use Gaussian or ORCA to model electron density distribution and predict reactivity .

Advanced: What mechanistic insights are critical for optimizing its reactivity in cross-coupling reactions?

Methodological Answer:

Study steric hindrance from tetramethyl groups using kinetic isotope effects (KIE) and Hammett plots. Design experiments with palladium catalysts (e.g., Pd(PPh)) and track intermediates via in situ IR or GC-MS. Compare yields under varying temperatures (60–120°C) and solvent polarities (toluene vs. DMF) .

Advanced: How can researchers assess the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (T) under nitrogen/air.

- pH stability : Incubate in buffered solutions (pH 2–12) for 24–72 hours, then analyze degradation products via LC-MS. Note: Chloromethyl groups may hydrolyze to hydroxymethyl derivatives under basic conditions .

Advanced: What computational strategies are effective for modeling its supramolecular interactions?

Methodological Answer:

Use Molecular Dynamics (MD) simulations (AMBER or GROMACS) to study π-π stacking of the aromatic core and steric clashes from methyl groups. Pair with COSMO-RS for solvation energy predictions in diverse solvents .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing discrepancies.

- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction to rule out polymorphism.

- DFT refinement : Optimize geometry using crystallographic data as constraints .

Advanced: What strategies mitigate byproduct formation during its use in polymer synthesis?

Methodological Answer:

- Monomer purification : Pre-purify via sublimation (100–120°C, 0.1 mmHg).

- Living polymerization : Employ controlled radical polymerization (ATRP or RAFT) to minimize branching.

- Post-polymerization analysis : Use GPC-MALS to quantify undesired oligomers .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Waste disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal .

Advanced: How do steric effects from tetramethyl groups influence its reactivity in electrophilic substitutions?

Methodological Answer:

- Competitive experiments : Compare reaction rates with less-hindered analogs (e.g., 1,2-bis(chloromethyl)benzene).

- Hammett σ values : Quantify electronic vs. steric contributions using substituent constants .

Advanced: What alternative synthetic routes exist to improve atom economy?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。